

Fentonium Bromide Administration in Mice: A Comparative Analysis of Intravenous and Oral Toxicity

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Compound of Interest

Compound Name: Fentonium bromide

Cat. No.: B1672594

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Application Note

Fentonium bromide is a quaternary ammonium compound with anticholinergic and antispasmodic properties.[1][2][3][4] Its mechanism of action primarily involves the blockade of muscarinic acetylcholine receptors.[2] This application note provides a detailed protocol for determining and comparing the acute toxicity, specifically the median lethal dose (LD50), of **fentonium bromide** in mice following intravenous (IV) and oral (PO) administration. Understanding the route-dependent toxicity is crucial for preclinical safety assessment and therapeutic development.

Data Presentation

While specific LD50 values for **fentonium bromide** in mice were not identified in the available literature, the following table is provided as a template for researchers to populate with their experimentally determined data. This structured format facilitates a clear comparison between the two administration routes.

Administration Route	LD50 (mg/kg)	95% Confidence Interval (mg/kg)	Observation Period
Intravenous (IV)	Data not available	Data not available	14 Days
Oral (PO)	Data not available	Data not available	14 Days

Experimental Protocols

The following protocols describe the methodology for determining the LD50 of **fentonium bromide** in mice via intravenous and oral routes. These are generalized protocols based on established acute toxicity testing guidelines and should be adapted to specific institutional and regulatory requirements.

Protocol 1: Determination of Acute Intravenous (IV) LD50

1. Objective: To determine the median lethal dose (LD50) of **fentonium bromide** in mice after a single intravenous injection.

2. Materials:

- **Fentonium bromide**
- Sterile vehicle (e.g., 0.9% saline)
- Healthy, young adult mice (e.g., BALB/c or CD-1), both sexes
- Standard laboratory animal housing and diet
- Syringes and needles appropriate for intravenous injection in mice
- Animal balance

3. Procedure:

- **Animal Acclimation:** Acclimate mice to the laboratory environment for at least one week prior to the experiment.
- **Dose Preparation:** Prepare a stock solution of **fentonium bromide** in the chosen vehicle. Serial dilutions should be made to achieve the desired dose concentrations. The final injection volume should be minimized, typically not exceeding 10 mL/kg body weight.
- **Dose Range Finding:** Conduct a preliminary study with a small number of animals to determine the approximate range of lethal doses. This can be done using an up-and-down procedure to minimize animal use.
- **Main Study:**
 - Assign at least 5 dose groups with a sufficient number of animals per group (typically 8-10 mice).
 - Include a control group receiving the vehicle only.
 - Administer a single dose of **fentonium bromide** via the tail vein.

- Observation:
- Observe the animals continuously for the first few hours post-administration for clinical signs of toxicity.
- Record mortality at 24 hours and continue to observe the animals daily for a total of 14 days.
- Note any changes in behavior, appearance, and body weight.
- Data Analysis: Calculate the LD50 value and its 95% confidence interval using a recognized statistical method, such as Probit analysis.

Protocol 2: Determination of Acute Oral (PO) LD50

1. Objective: To determine the median lethal dose (LD50) of **fentonium bromide** in mice after a single oral gavage.

2. Materials:

- **Fentonium bromide**
- Appropriate vehicle for oral administration (e.g., water, 0.5% methylcellulose)
- Healthy, young adult mice, both sexes
- Standard laboratory animal housing and diet
- Oral gavage needles
- Animal balance

3. Procedure:

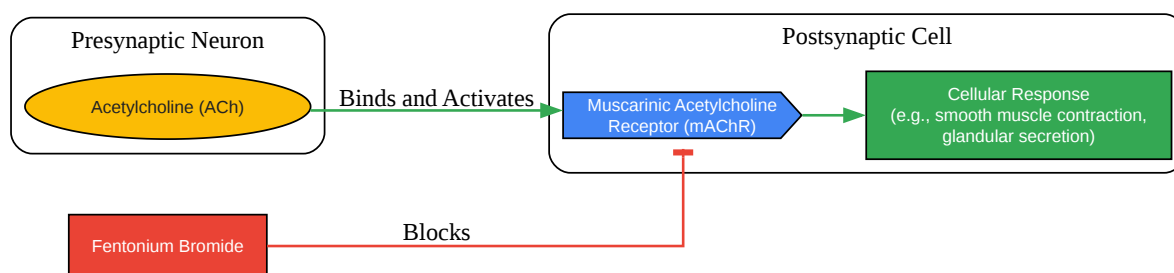
- Animal Acclimation and Fasting: Acclimate mice as described for the IV study. Fast the animals overnight (with access to water) before dosing to ensure gastric emptying.
- Dose Preparation: Prepare a homogenous solution or suspension of **fentonium bromide** in the chosen vehicle.
- Dose Range Finding: As in the IV study, perform a preliminary experiment to establish the dose range.
- Main Study:
 - Assign at least 5 dose groups and a control group.
 - Administer a single dose of **fentonium bromide** by oral gavage. The volume should not exceed 10 mL/kg body weight.
- Observation:

- Monitor animals for signs of toxicity and mortality as described in the IV protocol, over a 14-day period.
- Data Analysis: Calculate the LD50 and 95% confidence interval using an appropriate statistical method.

Visualizations

Signaling Pathway of Fentionium Bromide

Fentionium bromide acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). By blocking these receptors, it inhibits the effects of acetylcholine, leading to its anticholinergic and antispasmodic effects.

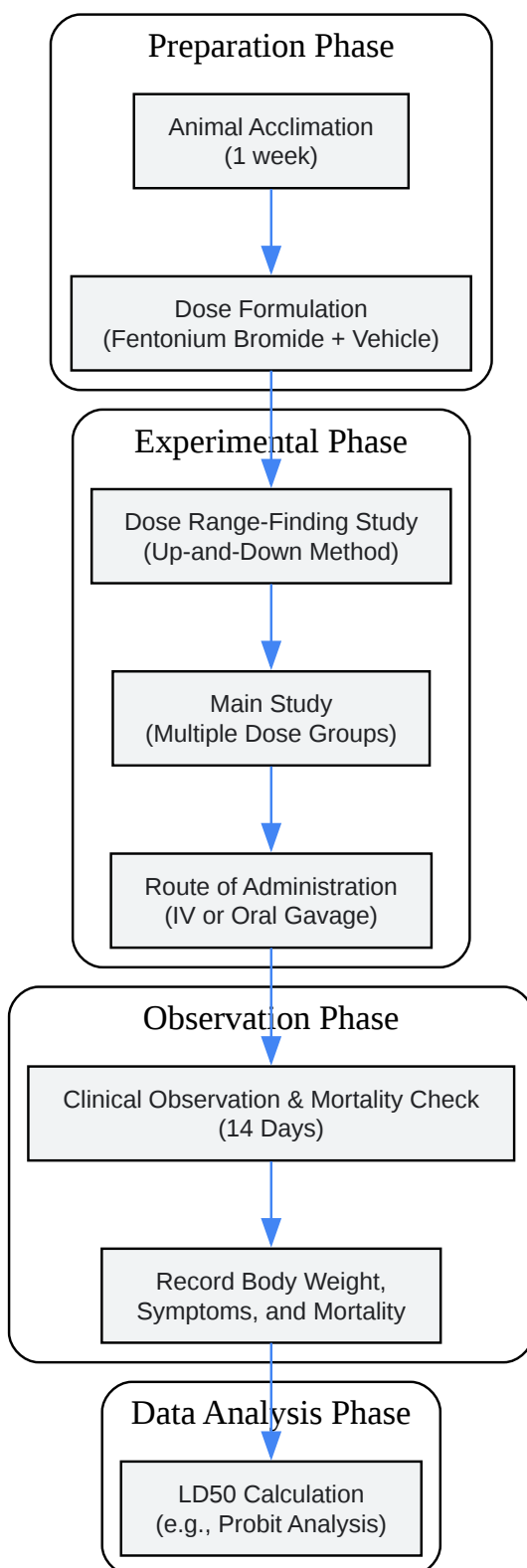


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Fentionium Bromide's Antagonism of Muscarinic Receptors.

Experimental Workflow for LD50 Determination

The following diagram illustrates the general workflow for an acute toxicity study to determine the LD50 value.



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General workflow for LD50 determination in mice.

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